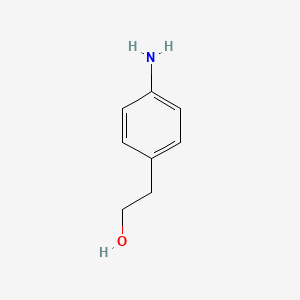

2-(4-Aminophenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHDYMUPPXAMPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073066 | |

| Record name | 4-Aminophenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-10-9, 115341-06-5 | |

| Record name | 2-(4-Aminophenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminophenethyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanol, ar-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115341065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Aminophenyl)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneethanol, 4-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneethanol, ar-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Aminophenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-aminophenyl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOPHENETHYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KVH9V2607F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-(4-Aminophenyl)ethanol chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-(4-Aminophenyl)ethanol (CAS No. 104-10-9), a versatile bifunctional molecule of significant interest in organic synthesis, materials science, and pharmaceutical development. This guide covers its core chemical properties, structural identifiers, detailed experimental protocols for its synthesis and characterization, and its applications.

Chemical Identity and Structure

This compound, also known as 4-aminophenethyl alcohol, is an aromatic compound featuring both a primary amine and a primary alcohol functional group. This structure makes it a valuable building block for creating more complex molecules.[1][2][3] Its key identifiers are summarized below.

// Central Structure Node structure [ label="this compound\n{C₈H₁₁NO | MW: 137.18 g/mol }", shape="octagon", fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize="12", penwidth="2" ];

// Identifier Nodes cas [label="{CAS Number | 104-10-9}", fillcolor="#F1F3F4", fontcolor="#202124"]; iupac [label="{IUPAC Name | this compound}", fillcolor="#F1F3F4", fontcolor="#202124"]; smiles [label="{SMILES | Nc1ccc(CCO)cc1}", fillcolor="#F1F3F4", fontcolor="#202124"]; inchi [label="{InChI | 1S/C8H11NO/c9...}", fillcolor="#F1F3F4", fontcolor="#202124"]; inchikey [label="{InChIKey | QXHDYMUPPXAMPQ-UHFFFAOYSA-N}", fillcolor="#F1F3F4", fontcolor="#202124"]; synonym [label="{Synonyms | 4-Aminophenethyl Alcohol | p-Aminophenylethanol}", fillcolor="#F1F3F4", fontcolor="#202124"];

// Central Structure Node structure [ label="this compound\n{C₈H₁₁NO | MW: 137.18 g/mol }", shape="octagon", fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize="12", penwidth="2" ];

// Identifier Nodes cas [label="{CAS Number | 104-10-9}", fillcolor="#F1F3F4", fontcolor="#202124"]; iupac [label="{IUPAC Name | this compound}", fillcolor="#F1F3F4", fontcolor="#202124"]; smiles [label="{SMILES | Nc1ccc(CCO)cc1}", fillcolor="#F1F3F4", fontcolor="#202124"]; inchi [label="{InChI | 1S/C8H11NO/c9...}", fillcolor="#F1F3F4", fontcolor="#202124"]; inchikey [label="{InChIKey | QXHDYMUPPXAMPQ-UHFFFAOYSA-N}", fillcolor="#F1F3F4", fontcolor="#202124"]; synonym [label="{Synonyms | 4-Aminophenethyl Alcohol | p-Aminophenylethanol}", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges edge [color="#5F6368", arrowhead="normal", penwidth="1.5"]; structure -> cas; structure -> iupac; structure -> smiles; structure -> inchi; structure -> inchikey; structure -> synonym; } Caption: Relationship between the chemical structure and its key identifiers.

| Identifier Type | Value |

| IUPAC Name | This compound[4] |

| Synonyms | 4-Aminophenethyl alcohol, p-Aminophenylethanol[1][5][6] |

| CAS Number | 104-10-9[1][7] |

| Molecular Formula | C₈H₁₁NO[1][7] |

| Molecular Weight | 137.18 g/mol [1][7] |

| SMILES | Nc1ccc(CCO)cc1[2][8][9] |

| InChI | InChI=1S/C8H11NO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6,9H2[1][2][4] |

| InChIKey | QXHDYMUPPXAMPQ-UHFFFAOYSA-N[1][2][4] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in various reactions. It typically appears as a white to light brown crystalline solid.[5][10]

| Property | Value |

| Melting Point | 107-110 °C[1][6][7] |

| Boiling Point | 255 °C[1][6][7] |

| Density (estimate) | 1.063 g/cm³[1][7] |

| pKa (Predicted) | 15.05 ± 0.10[1][7] |

| Refractive Index (estimate) | 1.5470[1][7] |

| Solubility | Soluble in methanol (B129727) and other highly polar solvents.[1][6][7] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature.[1][11] |

Experimental Protocols

The most common synthetic route to this compound is the chemical reduction of the nitro group of a suitable precursor, such as 2-(4-nitrophenyl)ethanol. Various catalytic systems can be employed for this transformation.

Catalytic hydrogenation of 2-(4-nitrophenyl)ethanol is a clean and efficient method for preparing this compound. Palladium on carbon (Pd/C) is a commonly used catalyst.[12]

Methodology:

-

Reaction Setup: A pressure reactor is charged with 2-(4-nitrophenyl)ethanol (1 equivalent), 5-10% Pd/C catalyst (typically 5-10% by weight of the starting material), and a solvent such as ethanol (B145695) or methanol.[12][13]

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., to 2 MPa).[12] The reaction mixture is stirred vigorously at a controlled temperature (e.g., 40 °C) for several hours (e.g., 3-12 hours).[12]

-

Monitoring: The reaction progress is monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the complete consumption of the starting material.

-

Work-up: Upon completion, the reactor is depressurized, and the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.

-

Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvent.

-

Purification: The resulting solid residue can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound as white crystals.[7][12]

// Workflow {start_material, catalyst, hydrogen} -> reaction [style=invis]; start_material -> reaction [lhead=cluster_reaction, minlen=2]; catalyst -> reaction [lhead=cluster_reaction, minlen=2]; hydrogen -> reaction [lhead=cluster_reaction, minlen=2]; reaction -> filtration; filtration -> concentration; concentration -> purification; purification -> product; } Caption: General workflow for the synthesis and purification of the title compound.

To confirm the identity and purity of the synthesized product, several analytical techniques are employed.

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the range of δ 6.6-7.0 ppm), the two methylene (B1212753) (-CH₂-) groups (δ 2.6 and 3.6 ppm), and the amine and hydroxyl protons.[7]

-

¹³C NMR: The carbon spectrum will confirm the presence of the eight unique carbon atoms in the molecule.[7]

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Expected Peaks: The IR spectrum will show characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), O-H stretching of the alcohol (broad peak around 3200-3600 cm⁻¹), C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹).[7]

-

-

Purity Analysis (GC/HPLC):

Applications and Reactivity

This compound is a key intermediate in various fields due to its dual functionality.

-

Polymer Chemistry: It serves as a non-symmetric monomer in the preparation of ordered polymers, such as head-to-head poly(amide-ester)s.[1][2][10]

-

Materials Science: It has been used for the functionalization of graphene nanoplatelets, which can enhance the mechanical and thermal properties of polyurethane nanocomposites.[1][2][10]

-

Organic Synthesis: It is a precursor in the synthesis of other valuable chemicals, such as 4-aminostyrene.[1][2][10]

-

Drug Development: In modern pharmacology, it is utilized as a linker molecule in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[15] PROTACs are novel therapeutic agents designed to selectively degrade target proteins within cells.[15]

-

Flavor and Fragrance: The compound is also used in the formulation of various food and cosmetic fragrances, including honey, peach, and floral scents.[7]

Safety and Handling

This compound is classified as an irritant.[10] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][4][8]

-

Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety goggles (eyeshields), and a dust mask (e.g., type N95), should be worn when handling the compound.[8]

-

Handling Precautions: Avoid breathing dust. Use only in a well-ventilated area. Avoid contact with skin and eyes.[1]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, away from oxidizing agents.[1]

References

- 1. This compound | 104-10-9 [chemicalbook.com]

- 2. 4-Aminophenethyl alcohol 98 104-10-9 [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 4-Aminophenethyl alcohol | C8H11NO | CID 66904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 104-10-9 | TCI AMERICA [tcichemicals.com]

- 6. sincerechemical.com [sincerechemical.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 4-Aminophenethyl alcohol 98 104-10-9 [sigmaaldrich.com]

- 9. 2-(4-aminophenyl)-ethanol [stenutz.eu]

- 10. This compound CAS#: 104-10-9 [m.chemicalbook.com]

- 11. 104-10-9|this compound|BLD Pharm [bldpharm.com]

- 12. echemi.com [echemi.com]

- 13. CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol - Google Patents [patents.google.com]

- 14. This compound | 104-10-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

physicochemical characteristics of 4-aminophenethyl alcohol

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Aminophenethyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminophenethyl alcohol (CAS No: 104-10-9), also known as 2-(4-aminophenyl)ethanol, is a valuable bifunctional molecule utilized as a building block in organic synthesis.[1][2] Its chemical structure, possessing both a primary amine and a primary alcohol functional group, allows for its incorporation into a diverse range of molecular architectures, including polymers and pharmaceutical intermediates.[2][3][4] A thorough understanding of its physicochemical properties is paramount for its effective application in research and development, particularly in the realms of medicinal chemistry and materials science. This guide provides a comprehensive overview of the core , details generalized experimental protocols for their determination, and presents a logical workflow for its characterization.

Physicochemical Properties

The fundamental physicochemical parameters of 4-aminophenethyl alcohol are summarized in the table below. These values are critical for predicting its behavior in various chemical and biological systems, including solubility, reactivity, and membrane permeability.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁NO | [5][6][7] |

| Molecular Weight | 137.18 g/mol | [5][7] |

| Melting Point | 106-110 °C | [6][8][9] |

| Boiling Point | 255 °C | [8] |

| Density | 1.1 ± 0.1 g/cm³ | [10] |

| Solubility | Soluble in methanol. Slightly soluble in water. | [8][11] |

| pKa (Predicted) | 15.05 ± 0.10 | [8] |

| logP (Predicted) | 0.08 | [10] |

| Appearance | Off-white to brown crystalline powder or crystals. | [6] |

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is essential for compound characterization. Below are generalized, yet detailed, methodologies for measuring the key parameters of a solid organic compound like 4-aminophenethyl alcohol.

Determination of Melting Point

The melting point of a solid is a crucial indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry 4-aminophenethyl alcohol is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point (106-110 °C) and then the heating rate is slowed to 1-2 °C per minute.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. For a pure compound, this range should be narrow (typically ≤ 2 °C).

Determination of Boiling Point

The boiling point provides information about the volatility of a liquid. For high-boiling point solids like 4-aminophenethyl alcohol, distillation under reduced pressure is often preferred to prevent decomposition.

Methodology (Simple Distillation): [12]

-

Apparatus Setup: A simple distillation apparatus is assembled consisting of a round-bottom flask, a condenser, a receiving flask, and a thermometer placed such that the top of the bulb is level with the side arm of the distillation head.[12]

-

Procedure: The compound is placed in the round-bottom flask with a few boiling chips. The liquid is heated, and as it boils, the vapor rises and surrounds the thermometer bulb.[12]

-

Measurement: The temperature at which the vapor temperature remains constant while the liquid is distilling is recorded as the boiling point.[12]

Determination of Solubility

Solubility is a key parameter influencing bioavailability and formulation.

Methodology (Shake-Flask Method):

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, hexane) are chosen.

-

Sample Preparation: A known excess amount of 4-aminophenethyl alcohol is added to a known volume of each solvent in a sealed vial.

-

Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Analysis: The saturated solution is filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a standard calibration curve.

Determination of the Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology (Shake-Flask Method):

-

System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of 4-aminophenethyl alcohol is dissolved in the aqueous phase. An equal volume of the n-octanol phase is added.

-

Equilibration: The mixture is shaken vigorously for a set period and then centrifuged to ensure complete phase separation.

-

Analysis: The concentration of the compound in both the aqueous and n-octanol phases is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a compound like 4-aminophenethyl alcohol.

Caption: Workflow for Physicochemical Characterization.

Applications in Research and Development

The physicochemical properties of 4-aminophenethyl alcohol are directly relevant to its applications:

-

Polymer Chemistry: Its bifunctionality allows it to be used as a monomer in the synthesis of poly(amide-ester)s and polyurethanes.[2] The melting and boiling points are critical for defining polymerization conditions.

-

Drug Development: As a precursor or intermediate, its solubility and logP values are essential for predicting the ADME properties of potential drug candidates derived from it.

-

Materials Science: It has been used in the functionalization of graphene nanoplatelets, where its solubility and reactivity are key to achieving desired material properties.[2]

Safety and Handling

4-Aminophenethyl alcohol is classified as a hazardous substance. It is known to cause skin and serious eye irritation.[13][14] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[13]

Conclusion

This technical guide provides a detailed overview of the essential . The presented data, compiled from various reliable sources, offers a solid foundation for researchers and developers working with this versatile chemical. The outlined experimental protocols provide a framework for the in-house determination and verification of these critical parameters, ensuring the quality and consistency of research outcomes. A systematic approach to characterization, as depicted in the workflow diagram, is crucial for the successful application of 4-aminophenethyl alcohol in the synthesis of novel materials and potential therapeutic agents.

References

- 1. This compound | 104-10-9 [chemicalbook.com]

- 2. 4-アミノフェネチルアルコール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-Aminophenethyl alcohol [nastchem.com]

- 5. abmole.com [abmole.com]

- 6. 4-Aminophenethyl alcohol, 97% 25 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. 104-10-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. 4-Aminophenethyl alcohol 98 104-10-9 [sigmaaldrich.com]

- 10. This compound | CAS#:104-10-9 | Chemsrc [chemsrc.com]

- 11. 4-Aminophenethyl alcohol, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Spectroscopic Analysis of p-Aminophenylethanol

This technical guide provides a comprehensive overview of the spectroscopic data for p-aminophenylethanol (also known as 2-(4-aminophenyl)ethanol), a compound of interest in chemical synthesis and drug development. The guide is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The structural elucidation of p-aminophenylethanol is supported by a combination of spectroscopic techniques. The quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of nuclei.[1][2]

Table 1: ¹H NMR Spectroscopic Data for p-Aminophenylethanol (90 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not explicitly found in search results |

Note: While search results confirm the existence of ¹H NMR spectra for p-aminophenylethanol, specific peak assignments with chemical shifts, multiplicities, and integrations were not available in the provided snippets. The table structure is provided as a template.[3]

Table 2: ¹³C NMR Spectroscopic Data for p-Aminophenylethanol (90 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| Data not explicitly found in search results |

Note: Search results confirm the existence of ¹³C NMR spectra for p-aminophenylethanol, but specific peak assignments were not detailed in the snippets.[4]

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify functional groups present in a molecule by measuring the absorption of infrared radiation.[5][6] The spectrum for p-aminophenylethanol exhibits characteristic absorptions for its amine, hydroxyl, and aromatic functionalities.

Table 3: Key IR Absorption Bands for p-Aminophenylethanol

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Strong, Broad | N-H stretch (primary amine) and O-H stretch (alcohol)[7][8] |

| ~3000 | Medium | Aromatic C-H stretch[9] |

| 2850-2960 | Medium | Aliphatic C-H stretch[9] |

| ~1600 | Medium | Aromatic C=C bending[10] |

| ~1500 | Medium | Aromatic C=C bending[10] |

| ~1000 | Strong | C-O stretch (alcohol)[7] |

Note: The specific frequencies are typical ranges for the assigned functional groups. Data is compiled from general spectroscopy principles found in the search results.[11][12]

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.[13][14]

Table 4: Mass Spectrometry Fragmentation Data for p-Aminophenylethanol

| m/z | Relative Intensity | Assignment |

| 137 | High | Molecular Ion [M]⁺[15] |

| 106 | High | [M - CH₂OH]⁺ (Loss of hydroxymethyl radical)[15] |

| 107 | Medium | [M - CH₂O]⁺ (Loss of formaldehyde)[15] |

Note: The molecular formula for p-aminophenylethanol is C₈H₁₁NO, with a molecular weight of 137.18 g/mol .[15][16]

Experimental Protocols

The following sections detail generalized protocols for the spectroscopic analysis of a solid organic compound like p-aminophenylethanol.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of purified p-aminophenylethanol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[1][17]

-

Internal Standard : Add a small amount of an internal reference standard, such as tetramethylsilane (B1202638) (TMS), to the solution.[17]

-

Transfer : Filter the solution into a clean 5 mm NMR tube.[1]

-

Acquisition : Place the NMR tube into the spectrometer's probe.[17] Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. The strength of the magnetic field affects the resolution of the spectrum.[18]

IR Spectroscopy Protocol (Thin Solid Film Method)

-

Sample Preparation : Dissolve a small amount (approx. 50 mg) of solid p-aminophenylethanol in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[19]

-

Film Deposition : Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[19][20]

-

Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[19]

-

Spectral Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer and obtain the spectrum.[19] If the signal is too weak, add another drop of the solution and re-measure. If it is too strong, clean the plate and use a more dilute solution.[19]

-

Cleaning : After analysis, clean the salt plates thoroughly with a dry solvent (e.g., acetone) and return them to a desiccator.[20]

Mass Spectrometry Protocol (Electron Ionization - GC-MS)

-

Sample Preparation : Prepare a dilute solution of p-aminophenylethanol in a volatile organic solvent (e.g., methanol, acetonitrile) suitable for injection into the gas chromatograph (GC).[21]

-

Ionization : In the most common "electron impact" (EI) method, the sample is vaporized in a high vacuum and bombarded with a high-energy electron beam. This process knocks an electron off the molecule to form a molecular ion (a radical cation).[14]

-

Fragmentation : The high energy of EI often causes the molecular ion to fragment into smaller, characteristic ions.[14]

-

Mass Analysis : The ions are accelerated into a magnetic field, where they are separated based on their mass-to-charge (m/z) ratio.[14]

-

Detection : A detector records the abundance of each ion at a specific m/z ratio, generating the mass spectrum.[14]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the described spectroscopic methods.

Caption: Logical workflow for structural elucidation using spectroscopy.

References

- 1. benchchem.com [benchchem.com]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. This compound(104-10-9) 1H NMR spectrum [chemicalbook.com]

- 4. This compound(104-10-9) 13C NMR spectrum [chemicalbook.com]

- 5. amherst.edu [amherst.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 10. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound(104-10-9) IR Spectrum [chemicalbook.com]

- 13. fiveable.me [fiveable.me]

- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 15. 4-Aminophenethyl alcohol | C8H11NO | CID 66904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. This compound | 104-10-9 [chemicalbook.com]

- 17. web.mit.edu [web.mit.edu]

- 18. NMR Spectroscopy [www2.chemistry.msu.edu]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. webassign.net [webassign.net]

- 21. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Solubility of 2-(4-Aminophenyl)ethanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2-(4-Aminophenyl)ethanol, a key intermediate in various chemical syntheses. Due to a lack of comprehensive experimental studies in publicly available literature, this document summarizes the currently known qualitative solubility information.

Core Concepts: Qualitative Solubility Profile

Multiple chemical and safety data sources consistently report that this compound is soluble in methanol (B129727).[1][2][3][4][5] One source further elaborates that the compound is "easily soluble in methanol and highly polar solvents".[6] However, specific quantitative data, such as the concentration of solute in a saturated solution at a given temperature, is not available in the reviewed literature. This absence of numerical data prevents the creation of a comparative solubility table across different solvents.

Future Research and Experimental Determination

The lack of quantitative solubility data for this compound highlights a gap in the existing chemical literature. For researchers and professionals in drug development, where precise solubility is critical for formulation and bioavailability, experimental determination of these values is necessary. The following section outlines a general experimental workflow for determining the solubility of a compound like this compound.

Experimental Workflow for Solubility Determination

A standard method for determining the solubility of a chemical compound is the shake-flask method. This widely accepted technique can provide accurate and reproducible quantitative solubility data. Below is a conceptual workflow for this process.

References

- 1. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound | 104-10-9 [chemicalbook.com]

- 3. This compound CAS#: 104-10-9 [m.chemicalbook.com]

- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 5. sincerechemical.com [sincerechemical.com]

- 6. Page loading... [guidechem.com]

CAS 104-10-9 synthesis pathways and reaction mechanisms

An In-depth Technical Guide to the Synthesis of Benzocaine (CAS 104-10-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways and reaction mechanisms for producing ethyl p-aminobenzoate (Benzocaine, CAS 104-10-9). The information presented is curated for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the chemical processes.

Introduction to Benzocaine

Benzocaine, the ethyl ester of p-aminobenzoic acid (PABA), is a widely used local anesthetic.[1] Its simple chemical structure and efficacy as a topical pain reliever have made it a staple in various pharmaceutical formulations.[2] Understanding its synthesis is crucial for process optimization, impurity profiling, and the development of novel analogs.

Primary Synthesis Pathways

There are two principal methods for the synthesis of Benzocaine:

-

Pathway 1: Fischer Esterification of p-Aminobenzoic Acid (PABA) : This is a direct, acid-catalyzed esterification of PABA with ethanol (B145695).[1][3]

-

Pathway 2: Reduction of Ethyl p-Nitrobenzoate : This two-step process involves the esterification of p-nitrobenzoic acid followed by the reduction of the nitro group.[2][4][5]

A less common but industrially relevant approach begins with toluene (B28343).

Pathway 1: Fischer Esterification of p-Aminobenzoic Acid

This is a classic and straightforward method for preparing Benzocaine.[6] The reaction involves heating PABA with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[3][7][8]

Reaction Scheme:

p-Aminobenzoic Acid + Ethanol --(H+)--> Benzocaine + Water

Reaction Mechanism:

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[3][9] The mechanism proceeds as follows:

-

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[3][7]

-

Nucleophilic Attack by Ethanol : The alcohol (ethanol) acts as a nucleophile and attacks the electrophilic carbonyl carbon.[2]

-

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[7]

-

Elimination of Water : A molecule of water is eliminated, and a double bond is formed between the remaining oxygen and the carbon, creating a protonated ester.[3][7]

-

Deprotonation : The protonated ester is deprotonated to yield the final ester product, Benzocaine, and regenerate the acid catalyst.[7]

Caption: Fischer Esterification Reaction Mechanism.

Pathway 2: Reduction of Ethyl p-Nitrobenzoate

This pathway is an alternative route that avoids the direct handling of PABA in the esterification step.[5] It involves two main stages:

-

Esterification of p-Nitrobenzoic Acid : p-Nitrobenzoic acid is first esterified with ethanol to produce ethyl p-nitrobenzoate.[2]

-

Reduction of the Nitro Group : The nitro group of ethyl p-nitrobenzoate is then reduced to an amine group to yield Benzocaine.[2][4]

Reaction Scheme:

-

p-Nitrobenzoic Acid + Ethanol --(H+)--> Ethyl p-Nitrobenzoate + Water

-

Ethyl p-Nitrobenzoate --([H])--> Benzocaine

Reaction Mechanism:

The esterification step follows the same Fischer esterification mechanism described previously. The reduction of the nitro group can be achieved through various methods, with catalytic hydrogenation being a common and efficient approach in a laboratory setting.[5] Industrial synthesis often uses iron filings in the presence of an acid.[5][10]

Caption: Synthesis of Benzocaine via Reduction of Ethyl p-Nitrobenzoate.

Quantitative Data Summary

The following tables summarize key quantitative data from various reported synthesis protocols.

Table 1: Reagent Quantities for Benzocaine Synthesis

| Pathway | Starting Material | Reagent 1 | Reagent 2 | Catalyst |

| Fischer Esterification | 1.2 g p-Aminobenzoic Acid[11] | 12.0 mL Absolute Ethanol[11] | 10 mL 10% Na2CO3 (neutralization)[3] | 1.0 mL conc. H2SO4[11] |

| Fischer Esterification | 274 g p-Aminobenzoic Acid[12] | 1500 mL Absolute Ethanol[12] | 10% Sodium Carbonate (neutralization)[12] | 160 mL Thionyl Chloride[12] |

| Reduction of Ethyl p-Nitrobenzoate | 19.5 g Ethyl p-Nitrobenzoate[4][5] | 150 cc 95% Ethanol (solvent)[4][5] | Hydrogen Gas[4][5] | 0.2 g Platinum Oxide[4][5] |

Table 2: Reaction Conditions and Yields

| Pathway | Reaction Time | Temperature | Reported Yield | Melting Point (°C) |

| Fischer Esterification | 60-75 minutes (reflux)[11] | Reflux[11] | 17.87%[13] | 88.8-89.6[13] |

| Fischer Esterification | 6.5 hours (reflux)[12] | 74-78 °C (reflux)[12] | 95.8%[12] | 90-91[12] |

| Reduction of Ethyl p-Nitrobenzoate | ~7 minutes[4][5] | Not specified (shaken with H2)[4][5] | 91-100%[4] | 89-90[4] |

Detailed Experimental Protocols

Protocol 1: Fischer Esterification of p-Aminobenzoic Acid

This protocol is adapted from a typical laboratory procedure.[3][11]

Materials:

-

p-Aminobenzoic acid (1.2 g)

-

Absolute ethanol (12.0 mL)

-

Concentrated sulfuric acid (1.0 mL)

-

10% Sodium carbonate solution

-

Ice water

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Beaker (200 mL)

-

Magnetic stir bar and stir plate

-

Vacuum filtration apparatus

Procedure:

-

To a 100 mL round-bottom flask, add 1.2 g of p-aminobenzoic acid and 12.0 mL of absolute ethanol.

-

Stir the mixture until the solid dissolves.

-

Slowly add 1.0 mL of concentrated sulfuric acid dropwise while stirring. A precipitate may form.

-

Add a few boiling chips, attach a reflux condenser, and heat the mixture to a gentle reflux for 60-75 minutes.

-

After refluxing, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a 200 mL beaker containing 30 mL of ice water.

-

While stirring, slowly add approximately 10 mL of a 10% sodium carbonate solution to neutralize the acid. Continue adding until the pH is approximately 8.

-

Collect the resulting precipitate by vacuum filtration and wash the product with three 10 mL portions of cold water.

-

Dry the product to obtain Benzocaine.

References

- 1. Benzocaine: Mechanism of Action,Uses,Toxicity_Chemicalbook [chemicalbook.com]

- 2. Benzocaine synthesis from toluene and p-xylene - The Science Snail [sciencesnail.com]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of Ethyl p-aminobenzoate - Chempedia - LookChem [lookchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. prezi.com [prezi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 10. How to synthesize Benzocaine?_Chemicalbook [chemicalbook.com]

- 11. asm.org [asm.org]

- 12. Synthetic method of ethyl p-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]

- 13. edubirdie.com [edubirdie.com]

An In-depth Technical Guide to 2-(4-Aminophenyl)ethanol: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Aminophenyl)ethanol, a versatile bifunctional molecule that has evolved from a chemical curiosity to a critical building block in modern drug discovery and materials science. This document details its historical synthesis, physicochemical properties, various synthetic methodologies with explicit experimental protocols, and its significant applications, particularly as a key intermediate in the synthesis of the β3-adrenergic agonist Mirabegron and as a linker in Proteolysis Targeting Chimeras (PROTACs).

Discovery and History

The precise first synthesis of this compound is not definitively documented in readily available literature. However, its structural components, aniline (B41778) and ethanol (B145695), were well-known in the late 19th and early 20th centuries. The synthesis of related aminophenol derivatives was an active area of research during this period, driven by the burgeoning dye and pharmaceutical industries. It is highly probable that this compound was first synthesized as part of broader investigations into the chemical properties and potential applications of substituted phenethylamines. The most common and historically significant route to its preparation involves the reduction of its nitro precursor, 2-(4-nitrophenyl)ethanol. This method aligns with the extensive work on the reduction of aromatic nitro compounds, a cornerstone of synthetic organic chemistry from the late 19th century onwards.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature. Its bifunctional nature, possessing both a nucleophilic aromatic amine and a primary alcohol, dictates its chemical reactivity and physical properties. It is soluble in methanol (B129727) and other polar organic solvents.

| Property | Value | Reference |

| CAS Number | 104-10-9 | [1] |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| Melting Point | 107-110 °C | [1] |

| Boiling Point | 255 °C | [1] |

| Density | 1.063 g/cm³ (estimate) | [1] |

| pKa | 15.05 ± 0.10 (Predicted) | [1] |

| Solubility | Soluble in methanol |

Synthetic Methodologies

The synthesis of this compound is most commonly achieved through the reduction of 2-(4-nitrophenyl)ethanol. Various reducing agents and conditions have been employed, each with its own advantages and disadvantages.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used, clean, and efficient method for the reduction of nitro compounds.

Experimental Protocol:

-

Reaction Setup: A solution of 2-(4-nitrophenyl)ethanol (1 equivalent) in a suitable solvent such as methanol or ethanol is placed in a hydrogenation vessel.

-

Catalyst: A catalytic amount of palladium on carbon (10% Pd/C) or Raney Nickel is added to the solution.

-

Reaction Conditions: The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-5 atm) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield this compound.

Chemical Reduction

Chemical reducing agents offer an alternative to catalytic hydrogenation, particularly when specialized hydrogenation equipment is unavailable.

Experimental Protocol using Hydrazine and a Metal Catalyst:

-

Reaction Setup: To a solution of 2-(4-nitrophenyl)ethanol (1 equivalent) in methanol, a catalyst such as Raney Nickel is added.[1]

-

Reducing Agent: Hydrazine hydrate (B1144303) (N₂H₄·H₂O) is added portion-wise to the stirred mixture.[1] The reaction is exothermic and may require cooling to control the temperature.[1]

-

Reaction Conditions: The reaction mixture is heated to initiate and sustain the reaction until completion, as indicated by the cessation of gas evolution.[1]

-

Work-up: The catalyst is removed by filtration from the warm solution.[1] The solvent is removed under reduced pressure, and the resulting residue is crystallized from a suitable solvent like absolute ethanol to afford pure this compound.[1]

Applications in Drug Discovery

The primary significance of this compound in the pharmaceutical industry lies in its role as a key building block for more complex and biologically active molecules.

Intermediate in the Synthesis of Mirabegron

Mirabegron is a potent and selective β3-adrenergic receptor agonist used for the treatment of overactive bladder. This compound is a crucial intermediate in several synthetic routes to Mirabegron.

Simplified Synthetic Workflow for Mirabegron Synthesis:

Experimental Protocol for Condensation Step (Illustrative):

-

Reaction Setup: this compound is reacted with a protected form of (2-amino-1,3-thiazol-4-yl)acetic acid in the presence of a coupling agent (e.g., EDC, DCC) and a base (e.g., triethylamine, DIPEA) in an aprotic solvent (e.g., DMF, DCM).

-

Reaction Conditions: The reaction is typically stirred at room temperature for several hours until completion.

-

Work-up and Purification: The reaction mixture is subjected to an aqueous work-up to remove the coupling byproducts and excess reagents. The crude product is then purified by column chromatography to yield the desired amide intermediate.

Signaling Pathway of Mirabegron:

Mirabegron activates the β3-adrenergic receptor in the detrusor muscle of the bladder, leading to muscle relaxation and an increase in bladder capacity.

Linker in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This compound is utilized as a linker component in the synthesis of PROTACs.[2][3][4][5] The linker plays a crucial role in optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

General PROTAC Structure and Workflow:

Conclusion

This compound has transitioned from a simple organic molecule to a valuable and versatile tool in the hands of medicinal and materials chemists. Its straightforward synthesis and bifunctional nature make it an ideal starting material for the construction of complex molecular architectures. Its role in the production of the blockbuster drug Mirabegron and its emerging importance in the exciting field of PROTACs underscore its continued relevance and potential for future applications in drug discovery and development. This guide provides a foundational understanding of this important chemical entity for researchers and professionals in the field.

References

- 1. umsl.edu [umsl.edu]

- 2. Beilsteins_Handbuch_der_Organischen_Chemie [chemie.de]

- 3. Beilsteins Handbuch der Organischen Chemie – Wikipedia [de.wikipedia.org]

- 4. This compound | 104-10-9 [chemicalbook.com]

- 5. Beilsteins Handbuch der organischen Chemie: 4. Aufl - Friedrich Konrad Beilstein - Google 圖書 [books.google.com.tw]

The Expanding Horizon of 4-Aminophenethyl Alcohol: A Technical Guide for Innovative Research

For Immediate Release

Shanghai, China – December 22, 2025 – 4-Aminophenethyl alcohol, a versatile bifunctional molecule, is emerging from the shadows of a simple chemical intermediate to a compound of significant interest in advanced materials science and drug development. This technical guide provides an in-depth analysis of its current and potential research applications, offering researchers, scientists, and drug development professionals a comprehensive resource to explore its utility.

Core Properties and Specifications

4-Aminophenethyl alcohol, also known as 2-(4-aminophenyl)ethanol, is a stable, off-white to light tan crystalline powder. Its bifunctionality, stemming from the presence of a primary aromatic amine and a primary alcohol, makes it a valuable building block in organic synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁NO | [1][2] |

| Molecular Weight | 137.18 g/mol | [1][2] |

| CAS Number | 104-10-9 | [3] |

| Melting Point | 107-110 °C | |

| Solubility | Slightly soluble in water | [4] |

| Appearance | Off-white to light tan powder |

Current and Potential Research Applications

While traditionally used in the synthesis of polymers and dyes, recent research has unveiled more sophisticated applications for 4-aminophenethyl alcohol and its derivatives.

Advanced Polymer Synthesis

4-Aminophenethyl alcohol serves as a key monomer in the production of ordered poly(amide-ester)s.[3] These polymers exhibit unique properties due to their regular head-to-head or tail-to-tail arrangement, influencing their crystallinity and thermal behavior.

Nanomaterial Functionalization

The amine group of 4-aminophenethyl alcohol allows for the covalent functionalization of graphene nanoplatelets.[3] This surface modification can enhance the dispersion of graphene in polymer matrices and improve the mechanical and thermal properties of the resulting nanocomposites.

Pharmaceutical Drug Development

A significant emerging application lies in the synthesis of pharmaceutical agents. A derivative of 4-aminophenethyl alcohol, (R)-2-((4-aminophenethyl)amino)-1-phenylethanol, is a crucial intermediate in the synthesis of Mirabegron.[5] Mirabegron is a potent and selective β3-adrenoceptor agonist used for the treatment of overactive bladder.

Bioconjugation and Drug Delivery: A Hypothetical Frontier

Inspired by the well-established use of the structurally similar p-aminobenzyl alcohol (PABA) as a self-immolative linker in antibody-drug conjugates (ADCs), 4-aminophenethyl alcohol presents an intriguing candidate for similar applications.[6][7][8][9] A self-immolative linker is a chemical moiety that, upon a specific triggering event (e.g., enzymatic cleavage), undergoes spontaneous decomposition to release a payload, such as a cytotoxic drug, in its active form.

The additional ethyl group in 4-aminophenethyl alcohol compared to PABA could influence the kinetics of the self-immolation process, potentially offering a different release profile. This presents a novel avenue for the design of next-generation drug delivery systems.

Experimental Protocols

Synthesis of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol (Mirabegron Intermediate)

This protocol outlines the key steps for the synthesis of the Mirabegron intermediate from 4-aminophenethyl alcohol.

Workflow for Mirabegron Intermediate Synthesis

Figure 1. Synthetic workflow for the Mirabegron intermediate.

Materials:

-

4-Aminophenethyl alcohol

-

(R)-Mandelic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or other coupling agent

-

Borane-tetrahydrofuran (B86392) complex or other suitable reducing agent

-

Appropriate solvents (e.g., Dichloromethane, Tetrahydrofuran)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Amide Formation: Dissolve 4-aminophenethyl alcohol and (R)-mandelic acid in a suitable solvent. Add the coupling agent (e.g., EDC) and stir at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Extract the reaction mixture with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting amide by column chromatography.

-

Reduction: Dissolve the purified amide in a suitable anhydrous solvent under an inert atmosphere. Add the reducing agent (e.g., borane-tetrahydrofuran complex) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quenching and Final Purification: Carefully quench the reaction with methanol. Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield (R)-2-((4-aminophenethyl)amino)-1-phenylethanol.

Synthesis of Ordered Poly(amide-ester)

This protocol describes the synthesis of a head-to-head or tail-to-tail ordered poly(amide-ester) using 4-aminophenethyl alcohol.

Workflow for Poly(amide-ester) Synthesis

Figure 2. Workflow for ordered poly(amide-ester) synthesis.

Materials:

-

4-Aminophenethyl alcohol

-

Isophthaloyl chloride

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Triethylamine (B128534) (TEA), distilled

-

Methanol

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Dissolve 4-aminophenethyl alcohol and triethylamine in anhydrous NMP in a flask equipped with a mechanical stirrer under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve isophthaloyl chloride in anhydrous NMP.

-

Slowly add the isophthaloyl chloride solution dropwise to the stirred solution of 4-aminophenethyl alcohol over a period of 1-2 hours.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 2 hours and then at room temperature for 12 hours.

-

Precipitate the polymer by pouring the reaction mixture into methanol.

-

Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum at 60 °C.

Functionalization of Graphene Nanoplatelets

This protocol provides a general method for the amino-functionalization of graphene nanoplatelets using 4-aminophenethyl alcohol.

Workflow for Graphene Functionalization

Figure 3. Workflow for graphene nanoplatelet functionalization.

Materials:

-

Graphene nanoplatelets

-

Reagents for oxidation (e.g., KMnO₄, H₂SO₄, NaNO₃ for Hummers' method)

-

4-Aminophenethyl alcohol

-

EDC and N-hydroxysuccinimide (NHS) or other amide coupling agents

-

Dimethylformamide (DMF) or other suitable solvent

-

Standard laboratory glassware and sonicator

Procedure:

-

Oxidation of Graphene: Oxidize the graphene nanoplatelets to graphene oxide (GO) using a modified Hummers' method to introduce carboxylic acid groups on the surface.

-

Activation of Carboxylic Groups: Disperse the GO in DMF by sonication. Add EDC and NHS to activate the carboxylic acid groups.

-

Amination: Add 4-aminophenethyl alcohol to the activated GO dispersion and stir the mixture at room temperature for 24-48 hours.

-

Purification: Centrifuge the mixture to collect the functionalized graphene. Wash the product repeatedly with DMF and then with a suitable solvent like ethanol (B145695) to remove unreacted reagents.

-

Drying: Dry the amino-functionalized graphene under vacuum.

Signaling Pathways and Biological Activity: An Uncharted Territory

Currently, there is a notable lack of publicly available data on the specific biological activities and signaling pathways modulated by 4-aminophenethyl alcohol itself. Safety Data Sheets indicate that the toxicological properties have not been thoroughly investigated.[10][11] This represents a significant knowledge gap and a promising area for future research.

Hypothetical Self-Immolation Mechanism

The potential of 4-aminophenethyl alcohol as a self-immolative linker can be conceptualized in a similar fashion to p-aminobenzyl alcohol. The following diagram illustrates a hypothetical cleavage and release mechanism.

Figure 4. Hypothetical self-immolation pathway.

Future Directions

The potential of 4-aminophenethyl alcohol extends beyond its current applications. Future research should focus on:

-

Systematic Toxicological and Pharmacological Profiling: Comprehensive studies are needed to determine the safety profile and any intrinsic biological activities of 4-aminophenethyl alcohol.

-

Exploration in Bioconjugation: Synthesis and evaluation of 4-aminophenethyl alcohol-based self-immolative linkers for drug delivery applications.

-

Development of Novel Derivatives: Leveraging the 4-aminophenethyl alcohol scaffold to synthesize new classes of bioactive molecules.

-

Investigation of Signaling Pathway Interactions: Elucidating if 4-aminophenethyl alcohol or its metabolites interact with specific cellular signaling pathways.

References

- 1. 4-Aminophenethyl alcohol | C8H11NO | CID 66904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound | 104-10-9 [chemicalbook.com]

- 4. 4-Aminophenethyl alcohol, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. A novel bioresponsive self-immolative spacer based on aza-quinone methide reactivity for the controlled release of thiols, phenols, amines, sulfonamides or amides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]

- 7. Development of a p-hydroxybenzyl alcohol (PHOBA)-linked glutamate prodrug for activation by Pseudomonas carboxypeptidase G2 (CPG2) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Self-Immolative Linker for the pH-Responsive Release of Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel bioresponsive self-immolative spacer based on aza-quinone methide reactivity for the controlled release of thiols, phenols, amines, sulfonamides or amides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Theoretical Exploration of 2-(4-Aminophenyl)ethanol's Molecular Geometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the theoretical studies concerning the molecular geometry of 2-(4-Aminophenyl)ethanol. Due to the challenges in accessing specific computational data for this compound, this guide utilizes theoretically derived data for the structurally analogous molecule, p-aminophenol, to serve as a pertinent reference for the geometric parameters of the aminophenyl moiety. The methodologies presented are standard for the computational analysis of such aromatic compounds and are detailed to facilitate replication and further research. This document summarizes key quantitative data in structured tables and visualizes molecular and procedural information through diagrams, offering a foundational resource for researchers in medicinal chemistry and drug design.

Introduction

This compound is a molecule of interest in various chemical and pharmaceutical contexts. Understanding its three-dimensional structure is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. Theoretical chemistry, particularly quantum mechanical calculations, provides a powerful tool for elucidating the stable conformations and detailed geometric parameters of such molecules.

This guide focuses on the computational approaches used to study the molecular geometry of this compound and its analogs. By examining the bond lengths, bond angles, and dihedral angles, researchers can gain insights into the molecule's conformational preferences and electronic structure.

Computational Methodology

The geometric parameters presented in this guide are based on Density Functional Theory (DFT) calculations, a widely used and reliable method for studying the electronic structure of molecules.

Geometry Optimization Protocol

A typical protocol for the geometry optimization of molecules like this compound involves the following steps:

-

Initial Structure Generation: An initial 3D structure of the molecule is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify various low-energy conformers. This is particularly important for flexible side chains, such as the ethanol (B145695) group in this compound.

-

Quantum Mechanical Calculation: Each conformer is then subjected to geometry optimization using a selected quantum mechanical method. A common and effective combination is the B3LYP functional with a 6-311G(d,p) basis set.[1]

-

Frequency Analysis: After optimization, a frequency calculation is performed to confirm that the obtained geometry corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide thermodynamic data.

-

Analysis of Results: The optimized geometries are analyzed to determine bond lengths, bond angles, and dihedral angles. The relative energies of the different conformers are also compared to identify the most stable structures.

The following diagram illustrates a generalized workflow for these computational studies.

References

An In-depth Technical Guide to the Safe Handling, and Storage of p-Aminophenylethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and storage considerations for p-aminophenylethanol (also known as 2-(4-aminophenyl)ethanol). The information is intended to support laboratory personnel in minimizing risks and ensuring safe practices when working with this compound. Due to the limited availability of comprehensive toxicological data, a cautious approach is recommended.

Chemical and Physical Properties

p-Aminophenylethanol is a solid organic compound. A summary of its key physical and chemical properties is provided below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| CAS Number | 104-10-9 | [2] |

| Appearance | Light brown solid/powder/crystals | [1][3] |

| Melting Point | 104 - 110 °C | [1] |

| Solubility | Soluble in methanol | [4] |

| Stability | Air sensitive | [1] |

Hazard Identification and Classification

p-Aminophenylethanol is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

GHS Pictogram: [5]

Toxicological Data

For a related isomer, 1-(3-aminophenyl)ethanol , an oral LD50 of 3100 mg/kg in rats has been reported.[6] This information should be used with caution as it does not directly apply to p-aminophenylethanol.

Given the lack of specific data, p-aminophenylethanol should be handled as a substance with unknown long-term health effects, and exposure should be minimized.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to standard laboratory safety protocols is crucial when handling p-aminophenylethanol.

Engineering Controls

-

Ventilation: Work with p-aminophenylethanol in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.[5]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[5]

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).[1]

-

Skin and Body Protection: A laboratory coat should be worn. For larger quantities or where there is a significant risk of skin contact, additional protective clothing may be necessary.[5]

-

Respiratory Protection: If dusts are generated and engineering controls are not sufficient, a NIOSH-approved particulate respirator should be used.

Storage Requirements

Proper storage of p-aminophenylethanol is essential to maintain its integrity and prevent hazardous situations.

-

General Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

Incompatible Materials: Keep away from strong oxidizing agents, acid anhydrides, and acid chlorides.[1][3]

-

Air Sensitivity: As the compound is air-sensitive, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage or for sensitive applications.[1]

Experimental Protocols

The following are general experimental protocols for handling p-aminophenylethanol in a laboratory setting. These should be adapted to specific experimental needs and institutional safety guidelines.

Weighing and Dispensing

-

Perform all weighing and dispensing of solid p-aminophenylethanol within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust.

-

Use anti-static weighing dishes to prevent scattering of the powder.

-

Clean any spills immediately using appropriate methods (see Section 8).

Preparing Solutions

-

When preparing solutions, add the solid p-aminophenylethanol to the solvent slowly to avoid splashing.

-

If the dissolution process is exothermic or generates vapors, perform this task in a chemical fume hood.

-

Ensure the container is appropriately labeled with the chemical name, concentration, solvent, and hazard information.

Waste Disposal

-

Chemical Waste: Dispose of p-aminophenylethanol and any contaminated materials as hazardous chemical waste in a designated, properly labeled, and sealed container.[3]

-

Empty Containers: Empty containers that held p-aminophenylethanol should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7]

First Aid Measures

In the event of exposure, follow these first aid procedures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3][5]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical advice.[3][5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][5]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.[5]

Spill and Leak Procedures

In the event of a spill, follow these procedures:

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For liquid spills, use an inert absorbent material.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

-

PPE: Wear appropriate PPE during the entire cleanup process.[8]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of p-aminophenylethanol from receipt to disposal.

Caption: Logical workflow for the safe handling of p-aminophenylethanol.

References

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. 1-(3-Aminophenyl)ethanol | C8H11NO | CID 222461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

- 4. Laboratory Safety Manual [ehs.cornell.edu]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. ehrs.upenn.edu [ehrs.upenn.edu]

Commercial Availability and Applications of 2-(4-Aminophenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Aminophenyl)ethanol, also known as 4-aminophenethyl alcohol, is a versatile organic compound with significant applications in pharmaceutical synthesis and materials science. Its bifunctional nature, possessing both a primary aromatic amine and a primary alcohol, makes it a valuable building block for the synthesis of more complex molecules. This technical guide provides an in-depth overview of the commercial availability, key applications, and detailed experimental protocols related to this compound, tailored for professionals in research and drug development.

Physicochemical Properties

This compound is a light brown to brown crystalline solid.[1] It is soluble in methanol (B129727) and other highly polar solvents.[1][2]

| Property | Value | Reference |

| CAS Number | 104-10-9 | [1][2] |

| Molecular Formula | C8H11NO | [2] |

| Molecular Weight | 137.18 g/mol | [2] |

| Melting Point | 107-110 °C | [2] |

| Boiling Point | 255 °C | [2] |

| Density | 1.063 g/cm³ (estimate) | [2] |

| pKa | 15.05 ± 0.10 (Predicted) | [2] |

Commercial Availability and Suppliers

This compound is readily available from several major chemical suppliers. The typical purity offered is around 97-98%. Below is a summary of some of the key suppliers and their product offerings.

| Supplier | Product Number | Purity | Package Size |

| Sigma-Aldrich | 261645 | 98% | 5g, 25g |

| TCI Chemical | A0394 | >98.0% (GC) | 25g, 100g |

| Thermo Scientific (Alfa Aesar) | L15223 | 97% | 5g, 25g, 100g |

| TRC | A585045 | Not specified | 10g |

Key Applications

The primary applications of this compound stem from its utility as a chemical intermediate.

Pharmaceutical Synthesis: Mirabegron (B1684304) Intermediate

A significant application of this compound is its role as a key intermediate in the synthesis of Mirabegron.[3][4][5][6][7] Mirabegron is a β3-adrenergic agonist used for the treatment of overactive bladder.[6] In the synthesis of Mirabegron, this compound is typically reacted with a protected 2-aminothiazole-5-acetic acid derivative.[4]

Materials Science

This compound is also utilized in the field of materials science:

-

Polymer Synthesis: It serves as a non-symmetric monomer in the preparation of ordered poly(amide-ester)s.[1]

-

Synthesis of 4-aminostyrene: It can be dehydrated to produce 4-aminostyrene, a valuable monomer for the production of functional polymers.[1]

-

Graphene Functionalization: The amino group of this compound can be used to functionalize graphene nanoplatelets, modifying their surface properties for various applications.[1]

Experimental Protocols

Synthesis of this compound from 4-Nitrophenylethanol

This protocol describes the reduction of 4-nitrophenylethanol to this compound.

Materials:

-

4-Nitrophenylethanol

-

Methanol

-

0.1 M Hydrochloric acid

-

Pt-SnO2/C catalyst

-

30% Sodium hydroxide (B78521) solution

Equipment:

-

1000 mL three-necked flask

-

Thermometer

-

Mechanical stirrer

-

Reflux condenser

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

To a 1000 mL three-necked flask equipped with a thermometer, mechanical stirrer, and reflux condenser, add 10 mL of 0.1 M hydrochloric acid, 500 mL of methanol, and 2 g of Pt-SnO2/C catalyst.

-

Heat the mixture to 68°C.

-

Add 100 g of 4-nitrophenylethanol to the reaction mixture.

-

Adjust the pH of the reaction to 7 using a 30% NaOH solution.

-

Slowly add water dropwise and collect approximately 75 g of distillate.

-

Maintain the reaction at a reflux temperature of 68°C.

-

Monitor the progress of the reaction by TLC until the starting material is no longer visible.

-

Upon completion, the catalyst is removed by filtration from the warm solution. The volatiles are then distilled off under vacuum using a rotary evaporator.

-

To the liquid residue, 50 ml of absolute ethanol (B145695) is added, and the solvent is distilled off. The remaining suspension is left to crystallize.

-

The crystals are filtered from the mother liquor, washed with absolute ethanol, and dried under vacuum over P4O10 to yield white crystals of this compound.[2]

Synthesis of 4-Aminostyrene from this compound

This protocol details the dehydration of this compound to form 4-aminostyrene.

Materials:

-

This compound (p-aminophenylethanol)

-

Potassium hydroxide (KOH)

-

Ether

-

Dry ice

-

Acetone

Equipment:

-

Heating apparatus (e.g., Bunsen burner)

-

Reaction vessel suitable for heating under reduced pressure

-

Condenser with a cold trap (Dry Ice-acetone bath)

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

In a suitable reaction vessel, combine 9.2 g of this compound with 8.8 g of potassium hydroxide.

-

Heat the mixture under a nitrogen atmosphere at a reduced pressure of approximately 6 mm.

-

The product is collected by cooling the vapor in a condenser with a Dry Ice-acetone bath.

-

The collected product is extracted with ether.

-

The ether extract is dried over solid KOH and then filtered.

-

Evaporation of the ether yields 4-aminostyrene (p-aminostyrene). The yield is reported to be around 6.4 g.[8]

Visualizations: Workflows and Logical Relationships

As this compound is primarily a synthetic intermediate, the following diagrams illustrate its role in key synthetic workflows rather than biological signaling pathways.

Caption: Synthetic workflow for this compound.

Caption: Role of this compound in Mirabegron synthesis.

References

- 1. This compound | 104-10-9 [chemicalbook.com]

- 2. Page loading... [guidechem.com]